molecular formula C9H13N3O11P2 B1237628 Cytidine 5'-diphosphate 2',3'-dialdehyde CAS No. 87668-74-4

Cytidine 5'-diphosphate 2',3'-dialdehyde

Cat. No. B1237628
CAS RN: 87668-74-4
M. Wt: 401.16 g/mol
InChI Key: XKNZZWKZFGFISK-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine 5'-diphosphate 2',3'-dialdehyde (CDDP-ALD) is a chemical compound that has gained significant attention in the field of biochemistry due to its unique properties. It is a derivative of cytidine diphosphate (CDP) and is used for various applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Cytidine 5'-diphosphate 2',3'-dialdehyde involves the oxidation of the 2',3'-diol group of Cytidine 5'-diphosphate to form the corresponding dialdehyde.

Starting Materials
Cytidine 5'-diphosphate, Sodium periodate, Sodium chloride, Sodium bicarbonate, Wate

Reaction
Dissolve Cytidine 5'-diphosphate in water, Add sodium periodate to the solution and stir for 1 hour at room temperature, Add sodium chloride and sodium bicarbonate to the solution to quench the reaction, Extract the product with ethyl acetate, Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain Cytidine 5'-diphosphate 2',3'-dialdehyde

Mechanism Of Action

Cytidine 5'-diphosphate 2',3'-dialdehyde acts as a fluorescent probe by binding to the nitrogenous bases of RNA and DNA. The aldehyde group of Cytidine 5'-diphosphate 2',3'-dialdehyde reacts with the amino groups of the nitrogenous bases, resulting in the formation of imine bonds. The fluorescent properties of Cytidine 5'-diphosphate 2',3'-dialdehyde are due to the formation of these imine bonds. The binding of Cytidine 5'-diphosphate 2',3'-dialdehyde to RNA and DNA can be monitored by fluorescence spectroscopy.

Biochemical And Physiological Effects

Cytidine 5'-diphosphate 2',3'-dialdehyde has no known biochemical or physiological effects on living organisms. It is used solely as a research tool and has no therapeutic applications.

Advantages And Limitations For Lab Experiments

Cytidine 5'-diphosphate 2',3'-dialdehyde has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect small amounts of RNA and DNA. It is also easy to synthesize and has a high yield. However, Cytidine 5'-diphosphate 2',3'-dialdehyde has some limitations. It is not suitable for the detection of RNA and DNA in complex biological samples, such as tissue or blood. It also has a limited shelf life and must be stored under specific conditions.

Future Directions

There are several future directions for the use of Cytidine 5'-diphosphate 2',3'-dialdehyde in scientific research. One direction is the development of new fluorescent probes based on Cytidine 5'-diphosphate 2',3'-dialdehyde. Another direction is the use of Cytidine 5'-diphosphate 2',3'-dialdehyde in the study of RNA and DNA interactions with proteins. Cytidine 5'-diphosphate 2',3'-dialdehyde can also be used in the development of new drugs for the treatment of diseases that involve RNA and DNA, such as cancer and viral infections.
Conclusion:
In conclusion, Cytidine 5'-diphosphate 2',3'-dialdehyde is a chemical compound that has various applications in scientific research. It is used as a fluorescent probe for the detection of RNA and DNA and has been used to study the structure and function of RNA and DNA. Cytidine 5'-diphosphate 2',3'-dialdehyde has several advantages for lab experiments, including high sensitivity and ease of synthesis. However, it also has some limitations, such as a limited shelf life. The future directions for the use of Cytidine 5'-diphosphate 2',3'-dialdehyde in scientific research include the development of new fluorescent probes and the study of RNA and DNA interactions with proteins.

Scientific Research Applications

Cytidine 5'-diphosphate 2',3'-dialdehyde has various applications in scientific research. It is used as a fluorescent probe for the detection of RNA and DNA. It is also used as a labeling reagent for the analysis of nucleic acids. Cytidine 5'-diphosphate 2',3'-dialdehyde has been used to study the structure and function of RNA and DNA, including their folding and interactions with proteins. It has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

[(2R)-2-[(1R)-1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O11P2/c10-7-1-2-12(9(15)11-7)8(4-14)22-6(3-13)5-21-25(19,20)23-24(16,17)18/h1-4,6,8H,5H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNZZWKZFGFISK-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236552
Record name Cytidine 5'-diphosphate 2',3'-dialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine 5'-diphosphate 2',3'-dialdehyde

CAS RN

87668-74-4
Record name Cytidine 5'-diphosphate 2',3'-dialdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087668744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine 5'-diphosphate 2',3'-dialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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